molecular formula C21H32BN3O4 B12099502 Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B12099502
M. Wt: 401.3 g/mol
InChI Key: LVJKXYADCSTNNU-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[311]heptane-6-carboxylate is a complex organic compound with a unique structure that includes a diazabicycloheptane core, a pyridyl group, and a dioxaborolane moiety

Preparation Methods

The synthesis of Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[311]heptane-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridyl group can participate in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

Similar compounds include other boron-containing organic molecules, such as:

Compared to these compounds, Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has a unique diazabicycloheptane core, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C21H32BN3O4

Molecular Weight

401.3 g/mol

IUPAC Name

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

InChI

InChI=1S/C21H32BN3O4/c1-19(2,3)27-18(26)25-15-10-16(25)13-24(12-15)17-9-8-14(11-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,11,15-16H,10,12-13H2,1-7H3

InChI Key

LVJKXYADCSTNNU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CC4CC(C3)N4C(=O)OC(C)(C)C

Origin of Product

United States

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